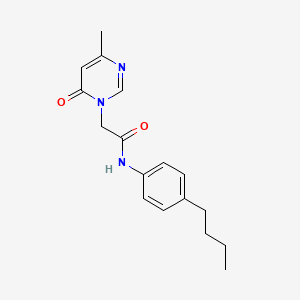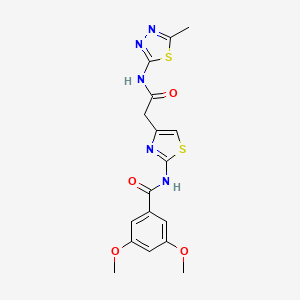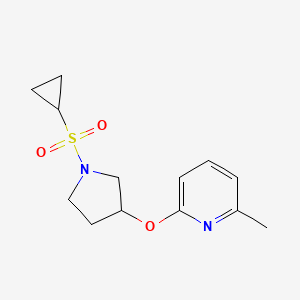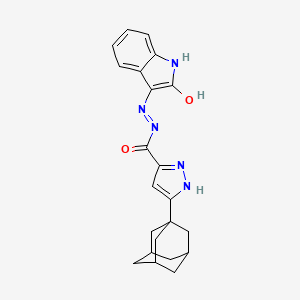![molecular formula C8H11N7O B2810803 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine CAS No. 343375-26-8](/img/structure/B2810803.png)
5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine, or 5-DMPDA, is an organic compound used in a variety of scientific research applications. It is a white, crystalline powder with a melting point of approximately 103°C and a boiling point of approximately 240°C. 5-DMPDA is a versatile compound and is used in a variety of organic synthesis reactions, as well as for the study of biochemical and physiological effects and mechanisms of action.
Aplicaciones Científicas De Investigación
Polymer Chemistry and Material Science Applications A study by Hamciuc et al. (2015) described the synthesis of new diamine monomers containing a 1,3,4-oxadiazole ring, which were used to prepare novel polyamide and poly(amide-imide)s. These polymers exhibited high thermal stability, good solubility in many organic solvents, and showed fluorescence in the blue region, indicating potential applications in light-emitting devices and materials science (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015). Another study by the same authors in 2005 developed poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups, which were easily soluble in polar organic solvents and exhibited high thermal stability along with fluorescence properties (Hamciuc, Hamciuc, Brumǎ, & Schulz, 2005).
Fluorescence and Optical Properties The optical properties of polymers containing the 1,3,4-oxadiazole ring have been extensively studied. For instance, Hamciuc et al. (2015) reported that solutions of these polymers exhibit high quantum yield and large Stokes shift values, making them suitable for applications in optical devices and sensors. The study highlighted the significant effect of hydrochloric acid on the optical properties of these polymers, demonstrating their potential use in fluorescence-based applications (Hamciuc et al., 2015).
Propiedades
IUPAC Name |
5-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7O/c1-15(2)8-14-13-6(16-8)4-3-11-7(10)12-5(4)9/h3H,1-2H3,(H4,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJINIPTAOXMCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(O1)C2=CN=C(N=C2N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2810723.png)


![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)

![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)


![3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2810738.png)


![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)